molecular formula C17H23NO3 B1337443 Tert-butyl 4-benzoylpiperidine-1-carboxylate CAS No. 193217-39-9

Tert-butyl 4-benzoylpiperidine-1-carboxylate

Cat. No.: B1337443
CAS No.: 193217-39-9
M. Wt: 289.4 g/mol
InChI Key: ITLCXSHKUNNAHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-benzoylpiperidine-1-carboxylate is an organic compound with the chemical formula C17H23NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl ester and a benzoyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tert-butyl 4-benzoylpiperidine-1-carboxylate involves the reaction of 4-benzoylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

  • Dissolve 4-benzoylpiperidine in an aqueous solution of sodium hydroxide.
  • Add di-tert-butyl dicarbonate to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Extract the product using an organic solvent such as ethyl acetate.
  • Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of benzoyl derivatives or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-benzoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of tert-butyl 4-benzoylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and tert-butyl ester groups can influence the compound’s binding affinity and selectivity for these targets, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2,4-difluorobenzoyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-bromo-2-fluorobenzoyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-benzoylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzoyl and tert-butyl ester groups allows for versatile modifications and applications in various fields of research .

Biological Activity

Tert-butyl 4-benzoylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C16H21NO3\text{C}_{16}\text{H}_{21}\text{N}\text{O}_3

This compound features a piperidine ring substituted with a benzoyl group and a tert-butyl ester, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds containing the benzoylpiperidine moiety exhibit various biological activities, primarily through interactions with specific receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymes : Studies have shown that related benzoylpiperidines can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. For example, one derivative demonstrated an IC50 value of 0.84 µM for MAGL inhibition, suggesting that similar compounds may exhibit comparable activities .
  • Cancer Therapy : Piperidine derivatives have been explored for their anticancer properties. In particular, certain derivatives showed enhanced cytotoxicity against cancer cell lines compared to standard treatments like bleomycin .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Mechanism Reference
Enzyme InhibitionInhibits MAGL; competitive behavior
Anticancer ActivityInduces apoptosis in tumor cells
Cholinesterase InhibitionDual inhibition of AChE and BuChE
Neuroprotective EffectsPotential antioxidant properties

Case Studies and Research Findings

  • MAGL Inhibition Study : A recent study focused on the structure-activity relationship (SAR) of benzoylpiperidine derivatives, revealing that modifications to the phenyl ring can significantly enhance MAGL inhibition. The most potent compound from this series exhibited reversible inhibition characteristics, indicating its potential as a therapeutic agent for pain management .
  • Anticancer Research : Another investigation evaluated the effects of piperidine derivatives on various cancer cell lines. The study highlighted that certain structural modifications led to improved cytotoxicity and apoptosis induction, suggesting a promising avenue for developing new anticancer therapies .
  • Neuroprotective Studies : this compound has been implicated in neuroprotection through its ability to inhibit cholinesterase enzymes. This property is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are a standard treatment approach .

Properties

IUPAC Name

tert-butyl 4-benzoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLCXSHKUNNAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445504
Record name Tert-butyl 4-benzoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193217-39-9
Record name Tert-butyl 4-benzoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (8.0 g, 29.4 mmol) in THF (25 mL) was added PhMgCl (8.0 g, 58.8 mmol) dropwise at 0° C. After stirring at rt for 2 h, the reaction was quenched with ammonium chloride solution and extracted with ethyl acetate, dried over anhydrous sodium sulfate and concentrated under vacuum to afford tert-butyl 4-benzoylpiperidine-1-carboxylate (5 g, 59% yield) as a pale yellow solid which was used directly in the next step.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.